molecular formula C4H7N3O B3088186 (3-methyl-1H-1,2,4-triazol-5-yl)methanol CAS No. 1183178-48-4

(3-methyl-1H-1,2,4-triazol-5-yl)methanol

Cat. No.: B3088186
CAS No.: 1183178-48-4
M. Wt: 113.12 g/mol
InChI Key: BMTFHVKZYIOHBE-UHFFFAOYSA-N
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Description

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1H-1,2,4-triazol-5-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1H-1,2,4-triazole with formaldehyde under acidic conditions to yield the desired product . Another approach involves the reduction of 3-methyl-1H-1,2,4-triazol-5-yl)methanone using reducing agents like sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-methyl-1H-1,2,4-triazol-5-yl)methanol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects. The compound’s ability to form hydrogen bonds and interact with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-4H-1,2,4-triazol-3-yl)methanol
  • 1-Methyl-1H-1,2,4-triazol-3-amine
  • 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole
  • 2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine

Uniqueness

(3-Methyl-1H-1,2,4-triazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

(5-methyl-1H-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTFHVKZYIOHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183178-48-4
Record name (5-methyl-1H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Reactant of Route 2
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Reactant of Route 3
Reactant of Route 3
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Reactant of Route 4
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Reactant of Route 5
(3-methyl-1H-1,2,4-triazol-5-yl)methanol
Reactant of Route 6
(3-methyl-1H-1,2,4-triazol-5-yl)methanol

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